An In-Depth Technical Guide to 2-Furoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Furoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Furoic acid-d3 is the deuterated form of 2-furoic acid, an organic compound derived from the oxidation of furfural. In the realm of scientific research and drug development, stable isotope-labeled compounds like 2-furoic acid-d3 are indispensable tools. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This key difference allows it to be used as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the precise quantification of 2-furoic acid in various biological matrices. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 2-furoic acid-d3.
Chemical and Physical Properties
2-Furoic acid-d3 shares most of its physicochemical properties with the unlabeled 2-furoic acid, with the primary distinction being its increased molecular weight due to the presence of three deuterium atoms. The properties of both compounds are summarized below for comparison.
| Property | 2-Furoic Acid-d3 | 2-Furoic Acid |
| Synonyms | 3,4,5-trideuteriofuran-2-carboxylic acid | Furan-2-carboxylic acid, Pyromucic acid |
| CAS Number | 40073-83-4[1][2] | 88-14-2[1] |
| Molecular Formula | C₅HD₃O₃[2] | C₅H₄O₃ |
| Molecular Weight | 115.10 g/mol [2] | 112.08 g/mol |
| Melting Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 133-134 °C |
| Boiling Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 230-232 °C |
| Solubility in Water | Not explicitly available for d3; expected to be similar to the unlabeled form. | 37 g/L at 20 °C |
| Appearance | Typically a white to off-white solid. | White crystalline powder. |
Applications in Research and Drug Development
The primary application of 2-furoic acid-d3 is as an internal standard for the quantitative analysis of 2-furoic acid in biological samples such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in quantification.
2-Furoic acid itself is a metabolite of furfural, a compound found in various heated food products and used in some industrial processes.[4] Therefore, the accurate measurement of 2-furoic acid can serve as a biomarker for exposure to furfural or as an indicator of the consumption of certain foods. In the context of drug development, understanding the metabolic fate of drug candidates is crucial. If a drug molecule contains a furan moiety that can be metabolized to 2-furoic acid, 2-furoic acid-d3 would be an essential tool for pharmacokinetic and metabolism studies.
Experimental Protocols
Quantification of 2-Furoic Acid in Human Urine using LC-MS/MS with 2-Furoic Acid-d3 as an Internal Standard
This protocol is a representative example compiled from established methodologies for the analysis of small molecules in biological fluids.
1. Materials and Reagents:
-
2-Furoic acid analytical standard
-
2-Furoic acid-d3 (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human urine samples
2. Standard Solution Preparation:
-
Prepare stock solutions of 2-furoic acid and 2-furoic acid-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 2-furoic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of 2-furoic acid-d3 at a concentration of 1 µg/mL in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of each urine sample, add 10 µL of the 1 µg/mL 2-furoic acid-d3 internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The specific gradient should be optimized for the separation of 2-furoic acid from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
2-Furoic acid: Precursor ion (Q1) m/z 111.0 -> Product ion (Q3) m/z 67.0 (corresponding to the loss of CO₂).
-
2-Furoic acid-d3: Precursor ion (Q1) m/z 114.0 -> Product ion (Q3) m/z 70.0.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standards.
-
Determine the concentration of 2-furoic acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Quantification of 2-Furoic Acid
Caption: A typical experimental workflow for the quantification of 2-furoic acid in urine using an internal standard.
Metabolic Pathway of Furfural to 2-Furoic Acid
Caption: Simplified metabolic pathway of furfural, leading to the formation of 2-furoic acid and its subsequent metabolites.[5]
References
- 1. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
